

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid molecular weight

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Compound of Interest

Compound Name: (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

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An In-depth Technical Guide to **(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid**

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal cyclic amino acid derivative that has garnered significant attention within the scientific community. Its rigid conformational structure and chiral centers make it a valuable building block in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular properties, applications in research and drug development, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties

The fundamental molecular characteristics of **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid** and its common salt form are summarized below. The hydrochloride salt is often used to improve the compound's stability and solubility.

Property	(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid	(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride
CAS Number	134234-04-1 [1]	134234-04-1 [2] [3]
Molecular Formula	C ₆ H ₉ NO ₂ [1]	C ₆ H ₁₀ CINO ₂ [2]
Molecular Weight	127.1 g/mol [1]	163.6 g/mol [2]
Physical Form	White to Yellow Solid	Not specified
Purity	≥95% [1]	Not specified
Storage	Room Temperature [1]	Not specified
IUPAC Name	(1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid	(1S,cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride [2]
InChI Key	VTCHZFWYUPZZKL-UHNVWZDZSA-N	Not specified

Applications in Research and Drug Development

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid serves as a versatile intermediate in various scientific domains:

- **Pharmaceutical Synthesis:** It is a crucial building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[\[4\]](#) Its stereochemistry is vital for its biological activity and specific binding interactions with target proteins.[\[5\]](#)
- **Biochemical Research:** This compound is utilized in studies concerning amino acid metabolism and enzyme activity, aiding in the understanding of metabolic pathways.[\[4\]](#) It acts as a γ-aminobutyric acid (GABA) mimetic and has been shown to affect dopaminergic activity.[\[3\]](#)
- **Enzyme Inhibition:** It is a reversible inhibitor of GABA transaminase (GABA-T).[\[6\]](#) This activity is significant for developing treatments for conditions where modulating GABA levels

is beneficial. Studies have shown its potential in blocking cue-induced relapse to cocaine and nicotine.[6]

- Organic Synthesis: Its cycloalkene and amino functionalities allow for diverse chemical reactions, making it a valuable scaffold for creating complex, biologically active compounds. [5]

Experimental Protocols

Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

This protocol outlines a method for the synthesis of the hydrochloride salt of the target compound.[3]

Materials:

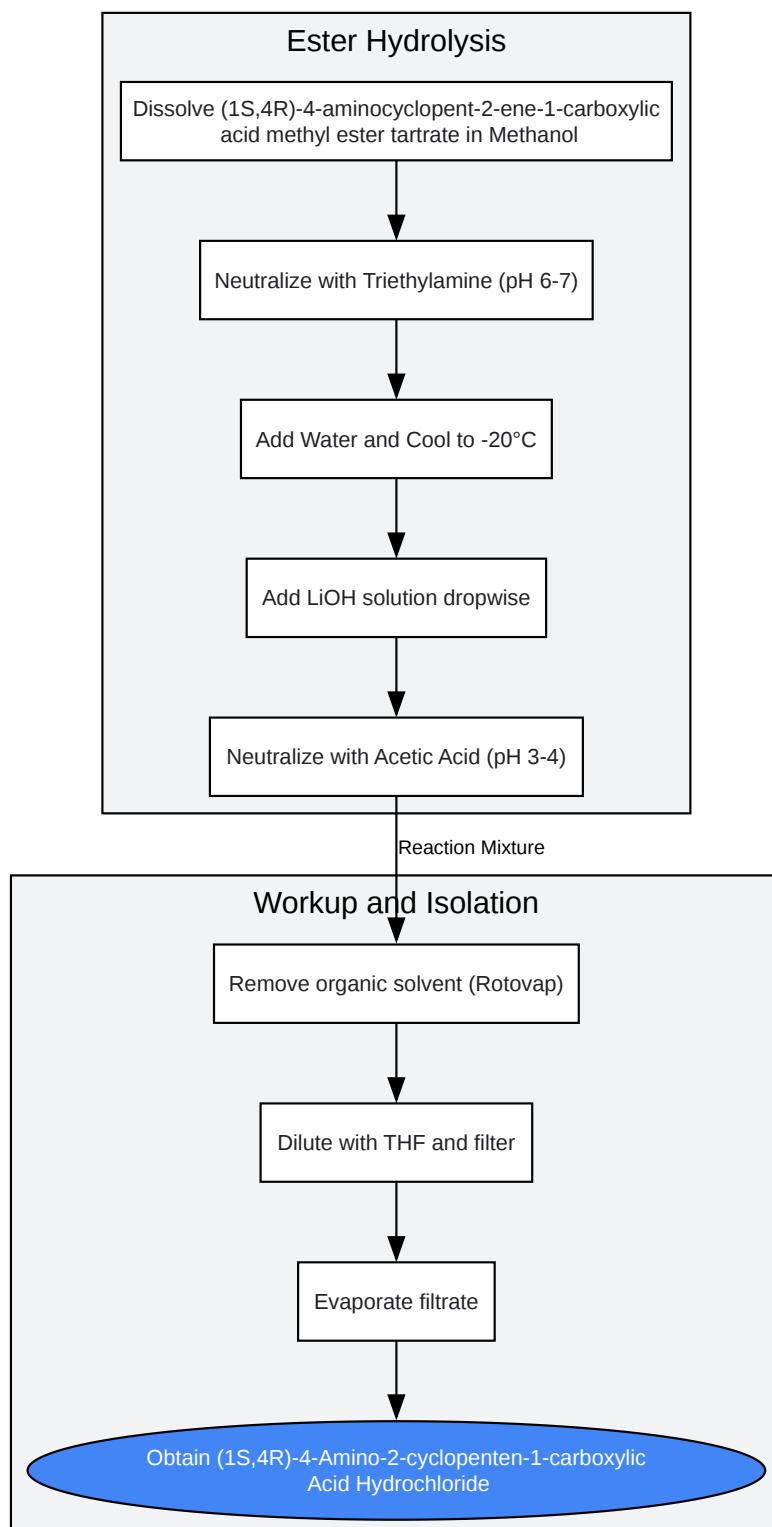
- (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate
- Methanol
- Triethylamine
- Water
- Lithium hydroxide
- Acetic acid
- Tetrahydrofuran

Procedure:

- Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.
- Neutralize the solution to a pH of 6-7 by adding triethylamine.
- Add 10mL of water and cool the mixture to -20°C.

- Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.
- Immediately after the reaction, neutralize with acetic acid to a pH of 3-4.
- Remove the organic solvent by rotary evaporation.
- Dilute the residue with tetrahydrofuran and filter off the salt.
- Evaporate the solvent from the filtrate to yield 3.6g (83.7% yield) of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

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Caption: Workflow for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Chiral HPLC Analysis of a Related Compound

While a specific protocol for the title compound is not detailed, a validated method for the chiral separation of the closely related (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its desired (1S,4R) isomer provides a strong starting point for analytical method development.[\[7\]](#) This method is crucial for quality control in asymmetric synthesis.

Instrumentation & Conditions:

- Column: Daicel Crownpack CR(+) (15cm x 4.0mm, 5 μ)
- Mobile Phase: 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid
- Detection: UV (wavelength not specified, typically low UV for non-chromophoric amines)
- Resolution: > 2.0 between enantiomers

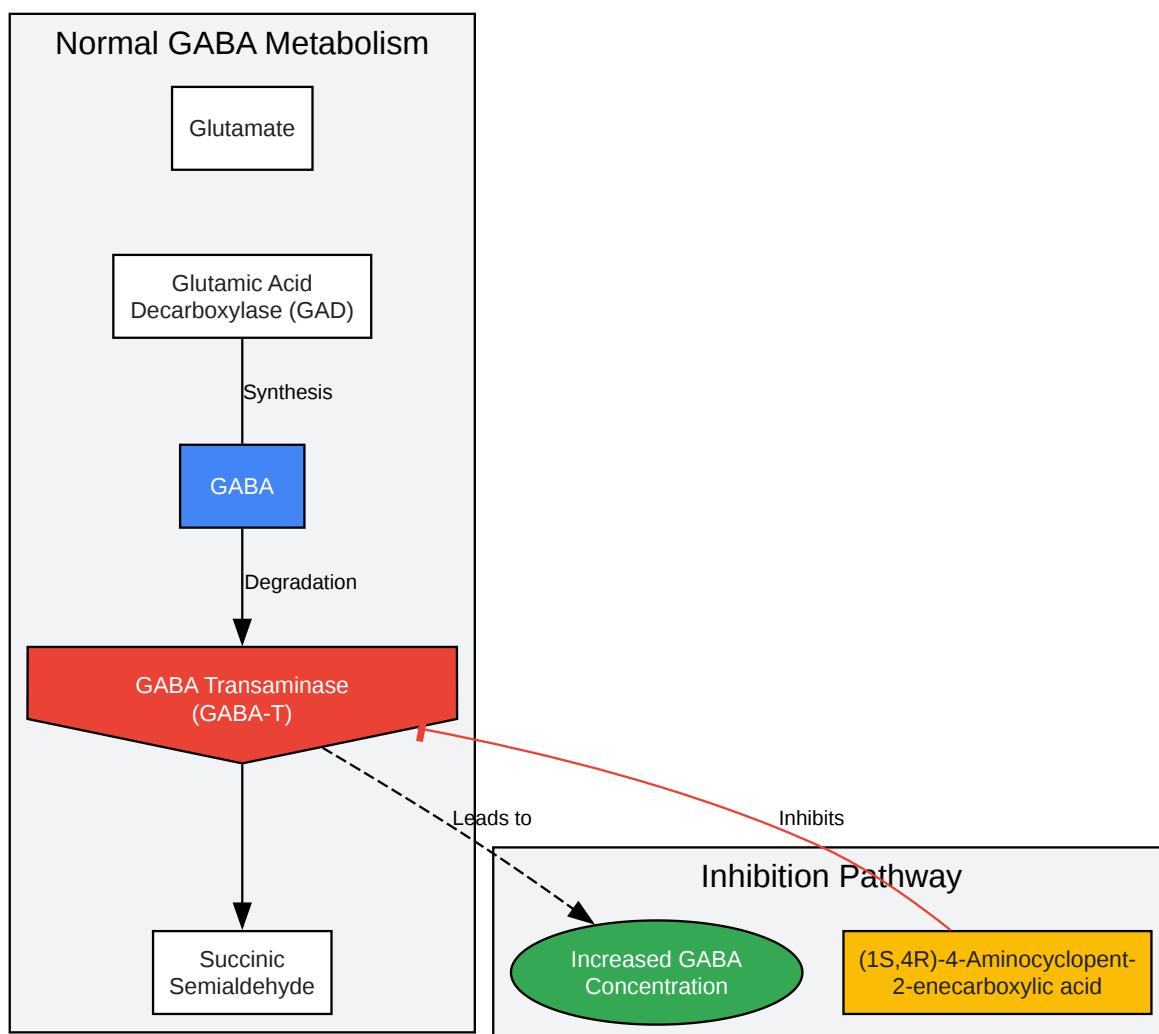
Procedure:

- Standard Preparation: Prepare a stock solution of the racemic mixture (e.g., 2.5 mg/mL) and a spiked solution of the desired isomer with known amounts of the undesired isomer in the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 5 mg/mL.
- Analysis: Inject the samples onto the HPLC system.
- Quantification: The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired isomer were found to be 0.6 μ g/mL and 2.0 μ g/mL, respectively, for a 2.5 μ L injection volume.

Mechanism of Action: GABA Transaminase Inhibition

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the compound increases the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of therapeutic interest for various neurological and psychiatric disorders.

Mechanism of GABA-T Inhibition



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Caption: Inhibition of GABA Transaminase by **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**.

Conclusion

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a molecule of significant interest due to its defined stereochemistry and versatile chemical nature. It is a key intermediate in the synthesis of pharmaceuticals and a valuable tool in biochemical research, particularly for its role as a GABA transaminase inhibitor. The synthetic and analytical protocols discussed provide a foundation for researchers working with this compound. Further investigation into its biological activities and applications is likely to yield new therapeutic opportunities.

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